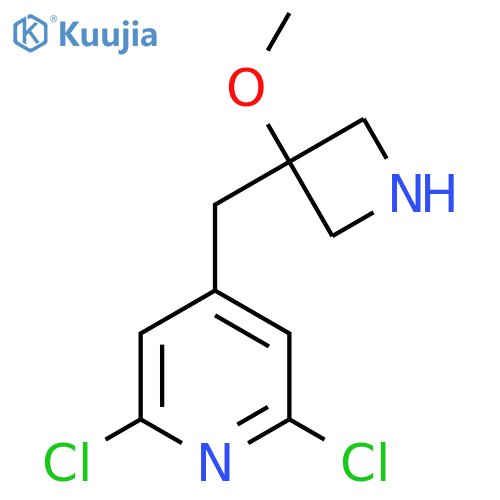Cas no 2228271-94-9 (2,6-dichloro-4-(3-methoxyazetidin-3-yl)methylpyridine)
2,6-ジクロロ-4-(3-メトキシアゼチジン-3-イル)メチルピリジンは、高度に機能化されたピリジン誘導体であり、医薬品中間体や農薬開発における重要な構築ブロックとして注目されています。その特徴的な構造は、3-メトキシアゼチジン環とピリジン骨格の組み合わせにより、分子の立体障害と電子特性を精密に制御可能です。特に、アゼチジン環の剛直な構造とメトキシ基の導入により、標的タンパク質との特異的相互作用が期待されます。本化合物は有機合成化学において、複雑な生理活性分子の効率的な構築を可能にする多様な反応性を有しており、創薬研究分野での応用が期待されています。

2228271-94-9 structure
商品名:2,6-dichloro-4-(3-methoxyazetidin-3-yl)methylpyridine
2,6-dichloro-4-(3-methoxyazetidin-3-yl)methylpyridine 化学的及び物理的性質
名前と識別子
-
- 2,6-dichloro-4-(3-methoxyazetidin-3-yl)methylpyridine
- EN300-1977978
- 2,6-dichloro-4-[(3-methoxyazetidin-3-yl)methyl]pyridine
- 2228271-94-9
-
- インチ: 1S/C10H12Cl2N2O/c1-15-10(5-13-6-10)4-7-2-8(11)14-9(12)3-7/h2-3,13H,4-6H2,1H3
- InChIKey: WGCBDKZKUMNNRI-UHFFFAOYSA-N
- ほほえんだ: ClC1C=C(C=C(N=1)Cl)CC1(CNC1)OC
計算された属性
- せいみつぶんしりょう: 246.0326684g/mol
- どういたいしつりょう: 246.0326684g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 15
- 回転可能化学結合数: 3
- 複雑さ: 214
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 34.2Ų
- 疎水性パラメータ計算基準値(XlogP): 2.1
2,6-dichloro-4-(3-methoxyazetidin-3-yl)methylpyridine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1977978-1.0g |
2,6-dichloro-4-[(3-methoxyazetidin-3-yl)methyl]pyridine |
2228271-94-9 | 1g |
$1515.0 | 2023-06-01 | ||
| Enamine | EN300-1977978-2.5g |
2,6-dichloro-4-[(3-methoxyazetidin-3-yl)methyl]pyridine |
2228271-94-9 | 2.5g |
$2969.0 | 2023-09-16 | ||
| Enamine | EN300-1977978-0.05g |
2,6-dichloro-4-[(3-methoxyazetidin-3-yl)methyl]pyridine |
2228271-94-9 | 0.05g |
$1272.0 | 2023-09-16 | ||
| Enamine | EN300-1977978-5.0g |
2,6-dichloro-4-[(3-methoxyazetidin-3-yl)methyl]pyridine |
2228271-94-9 | 5g |
$4391.0 | 2023-06-01 | ||
| Enamine | EN300-1977978-10g |
2,6-dichloro-4-[(3-methoxyazetidin-3-yl)methyl]pyridine |
2228271-94-9 | 10g |
$6512.0 | 2023-09-16 | ||
| Enamine | EN300-1977978-1g |
2,6-dichloro-4-[(3-methoxyazetidin-3-yl)methyl]pyridine |
2228271-94-9 | 1g |
$1515.0 | 2023-09-16 | ||
| Enamine | EN300-1977978-0.1g |
2,6-dichloro-4-[(3-methoxyazetidin-3-yl)methyl]pyridine |
2228271-94-9 | 0.1g |
$1332.0 | 2023-09-16 | ||
| Enamine | EN300-1977978-5g |
2,6-dichloro-4-[(3-methoxyazetidin-3-yl)methyl]pyridine |
2228271-94-9 | 5g |
$4391.0 | 2023-09-16 | ||
| Enamine | EN300-1977978-0.25g |
2,6-dichloro-4-[(3-methoxyazetidin-3-yl)methyl]pyridine |
2228271-94-9 | 0.25g |
$1393.0 | 2023-09-16 | ||
| Enamine | EN300-1977978-10.0g |
2,6-dichloro-4-[(3-methoxyazetidin-3-yl)methyl]pyridine |
2228271-94-9 | 10g |
$6512.0 | 2023-06-01 |
2,6-dichloro-4-(3-methoxyazetidin-3-yl)methylpyridine 関連文献
-
Chih-Chia Cheng,Wei-Ling Lin,Zhi-Sheng Liao,Chih-Wei Chu,Jyun-Jie Huang,Shan-You Huang,Wen-Lu Fan Polym. Chem., 2017,8, 7469-7474
-
Ulrich Siemeling,Imke Scheppelmann,Beate Neumann,Anja Stammler,Hans-Georg Stammler,Jadwiga Frelek Chem. Commun., 2003, 2236-2237
-
C. J. Leggett,S. J. Teat,Z. Zhang,P. D. Dau,W. W. Lukens,S. M. Peterson,A. J. P. Cardenas,M. G. Warner,J. K. Gibson,L. Rao Chem. Sci., 2016,7, 2775-2786
-
Wenshan Bian,Runlin Li,Haitao Xue,Xiaoming Zhang Phys. Chem. Chem. Phys., 2020,22, 27433-27440
-
Yang Liu,Keli Zhong,Zhaohua Li,Yanqiu Wang,Tie Chen,Myongsoo Lee,Long Yi Jin Polym. Chem., 2015,6, 7395-7401
2228271-94-9 (2,6-dichloro-4-(3-methoxyazetidin-3-yl)methylpyridine) 関連製品
- 1040637-77-1(N-{[5-(2-fluorophenyl)-1,2-oxazol-3-yl]methyl}-2-(2-methylphenoxy)acetamide)
- 74187-94-3(2-hydrazinyl-5-(2-hydroxyethyl)-6-methyl-3,4-dihydropyrimidin-4-one)
- 2034338-66-2(1-(3-{[4-(1-methyl-1H-pyrazol-4-yl)-1,2,3,4-tetrahydroisoquinolin-2-yl]sulfonyl}phenyl)ethan-1-one)
- 1203418-38-5((5-phenyl-1,2-oxazol-3-yl)methyl 2-difluoromethanesulfonylbenzoate)
- 92407-84-6(1-(2-Chlorobenzyl)-2-methyl-1H-indole-3-carbaldehyde)
- 2171156-51-5(4-(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamido-1-methyl-1H-pyrazole-5-carboxylic acid)
- 2755719-10-7(5-(3-Chloro-4-(trifluoromethoxy)phenyl)thiazol-2-amine)
- 2228605-11-4(methyl 2-hydroxy-5-(prop-2-yn-1-yl)benzoate)
- 1849249-48-4(5-Thiazoleethanamine, β-methoxy-2-methyl-)
- 2411299-57-3(N-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]-1-(prop-2-enoyl)piperidine-4-carboxamide)
推奨される供給者
Hebei Ganmiao New material Technology Co., LTD
ゴールドメンバー
中国のサプライヤー
大量

Chong Da Prostaglandin Fine Chemicals Co., Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Wuhan ChemNorm Biotech Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Tiancheng Chemical (Jiangsu) Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
钜澜化工科技(青岛)有限公司
ゴールドメンバー
中国のサプライヤー
大量
